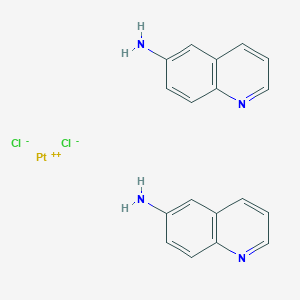

Bis(6-aminoquinoline)dichloroplatinum(II)

Description

Thematic Overview of Platinum Coordination Complexes in Chemical and Biological Sciences

Platinum coordination complexes, particularly those featuring platinum in the +2 oxidation state, represent a versatile class of compounds with profound impacts across the chemical and biological sciences. nih.gov The square planar geometry typical of Pt(II) complexes, a consequence of its d8 electron configuration, gives rise to unique electronic and steric properties that dictate their reactivity. nih.gov This reactivity is central to their wide-ranging applications. In medicinal chemistry, platinum complexes are renowned for their use as anticancer agents, with their mechanism often involving coordination to DNA. nih.govscholaris.ca Beyond medicine, these complexes are investigated for their catalytic activity, and as components in advanced materials due to their intriguing photophysical and electrochemical properties. nih.govnih.gov The ability to systematically modify the ligands surrounding the platinum center allows for the fine-tuning of these properties, making platinum(II) coordination chemistry a vibrant and continuously evolving area of research. nih.govnih.gov

Historical Trajectories and Modern Relevance of Platinum(II) Complexes

The historical significance of platinum(II) complexes is inextricably linked to the serendipitous discovery of cisplatin's anticancer properties in the 1960s. scholaris.ca This landmark finding opened the door to the field of medicinal inorganic chemistry and established a paradigm for the development of metal-based therapeutics. scholaris.canih.gov The clinical success of cisplatin (B142131) and its second-generation analogue, carboplatin, spurred decades of research into new platinum complexes with improved efficacy and reduced side effects. libretexts.org This research has expanded to include a vast library of Pt(II) complexes with diverse ligand systems, moving beyond the simple ammine ligands of early drugs to include more complex organic moieties like quinolines. google.comnih.gov The modern relevance of Pt(II) complexes extends far beyond oncology, with active investigations into their roles as catalysts, in light-emitting diodes, and as molecular sensors. nih.govnih.gov

Research Contextualization of Bis(6-aminoquinoline)dichloroplatinum(II) within Inorganic and Bioinorganic Chemistry

Within the broad landscape of platinum chemistry, Bis(6-aminoquinoline)dichloroplatinum(II) emerges as a subject of specific interest in both inorganic and bioinorganic chemistry. As an analogue of cisplatin, its study is rooted in the ongoing quest to develop novel platinum-based compounds with unique biological activities. nih.gov The incorporation of the 6-aminoquinoline (B144246) ligand introduces a fluorescent component, offering a potential tool for tracking the complex's cellular uptake and localization. nih.gov From an inorganic perspective, the synthesis and characterization of such complexes contribute to a deeper understanding of the coordination chemistry of platinum with N-donor aromatic ligands. researchgate.net The study of its reactivity and interaction with biomolecules provides valuable insights into the structure-activity relationships that govern the biological effects of platinum complexes. libretexts.orgnih.gov

Synthesis and Characterization

The synthesis of cis-Bis(6-aminoquinoline)dichloroplatinum(II) has been reported through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with 6-aminoquinoline (AQL). nih.gov In a key study, the resulting complex was characterized, and its stereochemistry was determined. nih.gov

To confirm the spatial arrangement of the ligands around the platinum center, the thiourea (B124793) derivative of the complex was prepared and analyzed using High-Performance Liquid Chromatography (HPLC). This analysis confirmed the cis-configuration of the complex. nih.gov

Biological Activity and Cellular Interaction

The biological properties of cis-Bis(6-aminoquinoline)dichloroplatinum(II) were evaluated to understand its potential as a bioactive compound. Initial studies focused on its effects on the ciliate Tetrahymena pigmentosa. nih.gov

The complex was found to be relatively non-toxic at concentrations below 5 x 10⁻⁴ M. However, at a concentration of 5 x 10⁻⁴ M, it demonstrated an inhibitory effect on the growth of the T. pigmentosa cultures. nih.gov A significant finding from this research was the observation of the complex's cellular uptake. Measurements indicated that the platinum-AQL complex was incorporated into the cells, with its primary localization being within the cellular vacuoles. nih.gov In contrast, the parent ligand, 6-aminoquinoline (AQL), showed very little measurable uptake by the cells, suggesting that the coordination to the platinum center is crucial for its cellular entry. nih.gov

Table 1: Biological Activity of cis-Bis(6-aminoquinoline)dichloroplatinum(II)

| Test Organism | Concentration | Observed Effect | Reference |

| Tetrahymena pigmentosa | < 5 x 10⁻⁴ M | Relatively non-toxic | nih.gov |

| Tetrahymena pigmentosa | 5 x 10⁻⁴ M | Inhibition of culture growth | nih.gov |

Table 2: Cellular Uptake and Localization

| Compound | Cellular Uptake | Primary Localization | Reference |

| cis-Bis(6-aminoquinoline)dichloroplatinum(II) | Demonstrated | Vacuoles | nih.gov |

| 6-aminoquinoline (AQL) | Little measurable uptake | Not applicable | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

platinum(2+);quinolin-6-amine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8N2.2ClH.Pt/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;;;/h2*1-6H,10H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPIQXLSXXLOSX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)N=C1.C1=CC2=C(C=CC(=C2)N)N=C1.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928812 | |

| Record name | Platinum(2+) chloride--quinolin-6-amine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134901-21-6 | |

| Record name | Bis(6-aminoquinoline)dichloroplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134901216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride--quinolin-6-amine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Physicochemical Characterization of Bis 6 Aminoquinoline Dichloroplatinum Ii

Advanced Synthetic Strategies for Bis(6-aminoquinoline)dichloroplatinum(II)

The synthesis of Bis(6-aminoquinoline)dichloroplatinum(II) typically involves the reaction of a platinum(II) precursor with the 6-aminoquinoline (B144246) ligand. Advanced synthetic methodologies focus on improving yield, purity, and stereoselectivity.

Precursor Synthesis and Ligand Functionalization Techniques

The most common precursor for the synthesis of Bis(6-aminoquinoline)dichloroplatinum(II) is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This salt is readily available and dissolves in water, making it a convenient starting material. The ligand, 6-aminoquinoline, can be synthesized through various organic chemistry methods, often involving the nitration of quinoline (B57606) followed by reduction.

Functionalization of the quinoline ligand prior to complexation can also be employed to modulate the properties of the final platinum complex. This can include the introduction of various substituents on the quinoline ring to influence solubility, electronic properties, and steric hindrance.

A general synthetic route involves the reaction of K₂[PtCl₄] with two equivalents of 6-aminoquinoline in an aqueous or mixed aqueous/organic solvent system. The product, being less soluble than the reactants, often precipitates out of the solution.

Table 1: Representative Synthetic Precursors and Ligands

| Compound Name | Formula | Role |

| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] | Platinum(II) precursor |

| 6-Aminoquinoline | C₉H₈N₂ | Ligand |

| cis-Dichlorobis(acetonitrile)platinum(II) | cis-[PtCl₂(CH₃CN)₂] | Alternative Pt(II) precursor |

| Dichlorobis(benzonitrile)platinum(II) | [PtCl₂(C₆H₅CN)₂] | Alternative Pt(II) precursor |

Stereoselective and Regioselective Platinum(II) Complexation Protocols

The reaction of K₂[PtCl₄] with two monodentate ligands like 6-aminoquinoline can potentially yield both cis and trans isomers. For platinum(II) complexes, the cis isomer is often the thermodynamically favored product due to the trans effect, where ligands that are strong sigma donors, like the amine group, direct incoming ligands to the cis position. The synthesis of cis-Bis(6-aminoquinoline)dichloroplatinum(II) has been reported through the direct reaction of K₂[PtCl₄] with 6-aminoquinoline nih.gov.

Regioselectivity in this context refers to the specific nitrogen atom of the 6-aminoquinoline ligand that coordinates to the platinum center. In 6-aminoquinoline, there are two potential nitrogen donors: the quinolinic nitrogen and the amino group nitrogen. Coordination typically occurs through the more basic and sterically accessible nitrogen atom of the quinoline ring system.

Optimization of Reaction Parameters and Yield Enhancement Approaches

To maximize the yield and purity of Bis(6-aminoquinoline)dichloroplatinum(II), several reaction parameters can be optimized. These include:

Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without causing decomposition.

Solvent System: While water is a common solvent for K₂[PtCl₄], the use of a co-solvent like ethanol (B145695) or DMF can improve the solubility of the 6-aminoquinoline ligand, leading to a more homogeneous reaction mixture and potentially higher yields.

Reaction Time: The reaction is typically stirred for several hours to ensure complete formation of the complex. Monitoring the reaction by techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

pH Control: The pH of the reaction mixture can influence the protonation state of the 6-aminoquinoline ligand and thus its coordinating ability. Buffering the solution can sometimes lead to improved results.

Purification: The crude product is often purified by washing with water and organic solvents to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent can be employed to obtain a highly pure product.

Comprehensive Spectroscopic and Analytical Characterization of Bis(6-aminoquinoline)dichloroplatinum(II) Complexes

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structure. This is achieved through a combination of spectroscopic and analytical techniques.

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Structural Elucidation

Vibrational spectroscopy is a powerful tool for probing the structure of metal complexes. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule.

In the FTIR spectrum of Bis(6-aminoquinoline)dichloroplatinum(II), characteristic bands for the 6-aminoquinoline ligand will be present, although some may be shifted upon coordination to the platinum center. Key vibrational modes to analyze include:

N-H stretching vibrations: The amino group (NH₂) will show stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

C=C and C=N stretching vibrations: The aromatic rings of the quinoline moiety will exhibit a series of sharp absorption bands in the 1400-1600 cm⁻¹ region.

Pt-Cl stretching vibrations: The platinum-chlorine stretching modes are particularly informative for distinguishing between cis and trans isomers. For a cis geometry (C₂ᵥ symmetry), two Pt-Cl stretching bands are expected in the far-IR region (typically 300-350 cm⁻¹), whereas for a trans geometry (D₂ₕ symmetry), only one Pt-Cl stretching band is IR-active.

Pt-N stretching vibrations: The platinum-nitrogen stretching vibrations occur at lower frequencies, typically in the 400-500 cm⁻¹ range.

Table 2: Representative FTIR Vibrational Frequencies for a cis-Platinum(II) Complex with Aminoquinoline Ligands

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H stretch | 3350, 3280 |

| C-H stretch (aromatic) | 3050 |

| C=N stretch | 1610 |

| C=C stretch (aromatic) | 1580, 1500, 1470 |

| Pt-N stretch | 480 |

| Pt-Cl stretch | 340, 325 |

Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Analysis

NMR spectroscopy is indispensable for the detailed structural analysis of diamagnetic platinum(II) complexes like Bis(6-aminoquinoline)dichloroplatinum(II) in solution.

¹H NMR: The ¹H NMR spectrum will show signals for the protons of the 6-aminoquinoline ligands. Upon coordination to platinum, the chemical shifts of the protons, especially those close to the coordination site (the quinolinic nitrogen), will be significantly shifted downfield due to the deshielding effect of the metal center. The integration of the signals can confirm the 2:1 ligand-to-metal ratio. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) provide information about the connectivity of the protons in the quinoline ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the complex. Similar to ¹H NMR, the carbon atoms of the quinoline ring will experience a downfield shift upon coordination to platinum. The number of signals can indicate the symmetry of the complex.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for 6-Aminoquinoline and its cis-Platinum(II) Complex in DMSO-d₆

| Proton | 6-Aminoquinoline (Free Ligand) | cis-[Pt(6-aminoquinoline)₂Cl₂] |

| H-2 | ~8.6 | ~9.1 |

| H-4 | ~8.1 | ~8.5 |

| H-8 | ~7.8 | ~8.2 |

| H-5 | ~7.3 | ~7.6 |

| H-7 | ~7.1 | ~7.4 |

| H-3 | ~7.2 | ~7.5 |

| -NH₂ | ~6.0 | ~6.5 |

The data presented in the tables are representative and can vary depending on the specific experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry stands as a cornerstone technique for the verification of the molecular weight and the study of the fragmentation behavior of newly synthesized compounds. For bis(6-aminoquinoline)dichloroplatinum(II), this analysis is crucial for confirming that the desired ligand exchange reaction has occurred, resulting in the coordination of two 6-aminoquinoline molecules to the platinum(II) center.

While specific fragmentation data for bis(6-aminoquinoline)dichloroplatinum(II) is not extensively detailed in publicly available literature, the expected molecular ion peak would correspond to the sum of the atomic masses of one platinum atom, two chlorine atoms, and two 6-aminoquinoline ligands. The isotopic pattern of this peak would be characteristic of a platinum-containing compound. Analysis of the fragmentation pattern would likely reveal the sequential loss of the chloride and 6-aminoquinoline ligands, providing valuable information about the strength of the coordination bonds within the complex.

Table 1: Expected Mass Spectrometry Data for Bis(6-aminoquinoline)dichloroplatinum(II)

| Fragment | Description | Expected m/z |

| [M]+ | Molecular Ion | Calculated value |

| [M-Cl]+ | Loss of one chloride ligand | Calculated value |

| [M-2Cl]+ | Loss of two chloride ligands | Calculated value |

| [M-AQL]+ | Loss of one 6-aminoquinoline ligand | Calculated value |

| [M-Cl-AQL]+ | Loss of one chloride and one 6-aminoquinoline ligand | Calculated value |

| [Pt(AQL)2]2+ | Platinum with two 6-aminoquinoline ligands | Calculated value |

| [Pt(AQL)]+ | Platinum with one 6-aminoquinoline ligand | Calculated value |

Note: The m/z values are dependent on the specific isotopes of platinum and chlorine present. The table indicates the expected fragments based on typical mass spectrometric behavior of coordination complexes.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Excited States

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to probe the electronic structure and photophysical properties of molecules. In the case of bis(6-aminoquinoline)dichloroplatinum(II), these techniques provide insights into how the coordination of the 6-aminoquinoline ligands to the platinum(II) center influences its electronic transitions.

Studies have indicated that bis(6-aminoquinoline)dichloroplatinum(II) is a fluorescent analogue of cisplatin (B142131), suggesting it possesses interesting photophysical properties. nih.gov The absorption spectrum is expected to be dominated by intra-ligand π-π* transitions of the 6-aminoquinoline moiety at higher energies (shorter wavelengths) and metal-to-ligand charge transfer (MLCT) bands at lower energies (longer wavelengths). The emission spectrum, a result of the molecule relaxing from an excited electronic state, provides information about the nature of the lowest excited state. The specific wavelengths of maximum absorption and emission, as well as the quantum yield of fluorescence, are key parameters that characterize the photophysical behavior of the complex.

Table 2: Illustrative Electronic Spectroscopy Data for a Platinum-Quinoline Complex

| Parameter | Description | Illustrative Value |

| λmax (abs) | Wavelength of maximum absorption | ~350-450 nm (MLCT) |

| ε | Molar absorptivity | Varies |

| λmax (em) | Wavelength of maximum emission | Varies |

| ΦF | Fluorescence quantum yield | Varies |

X-ray Diffraction Crystallography for Solid-State Structural Determination

For bis(6-aminoquinoline)dichloroplatinum(II), X-ray crystallography is essential to unequivocally establish its cis or trans isomeric form. It has been reported that the complex adopts a cis-configuration, a crucial feature that influences its biological and chemical properties. nih.gov A detailed crystallographic analysis would provide the exact Pt-N and Pt-Cl bond distances, the N-Pt-N and Cl-Pt-Cl bond angles, and information about the planarity of the quinoline rings and their orientation relative to the platinum coordination plane. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding or π-stacking, which are important for understanding the solid-state properties of the compound.

Table 3: Key Crystallographic Parameters for a Representative cis-Dichloroplatinum(II) Complex with N-donor Ligands

| Parameter | Description | Typical Value |

| Crystal System | The crystal lattice system | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c |

| Pt-N bond length | Distance between platinum and nitrogen atoms | ~2.0 - 2.1 Å |

| Pt-Cl bond length | Distance between platinum and chlorine atoms | ~2.3 - 2.4 Å |

| N-Pt-N bond angle | Angle between the two nitrogen donor atoms | ~90° for cis-isomer |

| Cl-Pt-Cl bond angle | Angle between the two chloride ligands | ~90° for cis-isomer |

Note: This table presents typical values for similar cis-platinum(II) complexes to illustrate the type of data obtained from an X-ray crystal structure analysis. Specific data for bis(6-aminoquinoline)dichloroplatinum(II) would require a dedicated crystallographic study.

Coordination Chemistry and Structural Electronic Properties of Bis 6 Aminoquinoline Dichloroplatinum Ii

Ligand Field Theory and Molecular Orbital Analysis within Platinum(II) Coordination Environments

Platinum(II) complexes, possessing a d⁸ electron configuration, predominantly adopt a square planar geometry. mdpi.comstanford.edu This geometric preference can be rationalized through Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. wikipedia.orginflibnet.ac.in In a square planar environment, the d-orbitals of the platinum(II) ion split in energy. The d(x²-y²) orbital, pointing directly towards the four ligands in the xy-plane, experiences the greatest destabilization and is the highest in energy. libretexts.org The d(z²) orbital is significantly stabilized, followed by the d(xy), d(xz), and d(yz) orbitals. inflibnet.ac.inlibretexts.org For a d⁸ metal like Pt(II), the eight electrons can occupy the lower energy d-orbitals, leaving the high-energy d(x²-y²) orbital empty, which results in a diamagnetic complex. stanford.eduinflibnet.ac.in This electronic arrangement provides considerable stabilization for the square planar geometry over an octahedral one, where the d(z²) and d(x²-y²) orbitals (forming the e_g set) would be populated by electrons, leading to instability. stanford.edu

Molecular orbital analysis provides a more detailed picture of the bonding. The valence atomic orbitals of the Pt(II) ion (5d, 6s, and 6p) combine with the ligand sigma (σ) orbitals to form bonding and antibonding molecular orbitals. wikipedia.orginflibnet.ac.in In the case of Bis(6-aminoquinoline)dichloroplatinum(II), the σ-donor ligands are the two nitrogen atoms from the 6-aminoquinoline (B144246) ligands and the two chloride ions. The nitrogen ligands are generally stronger σ-donors than chloride ions. rsc.org

Stereochemical Conformations and Geometrical Isomerism of Dichloroplatinum(II) Complexes

Dichloroplatinum(II) complexes of the general formula [PtCl₂L₂], where L is a monodentate ligand, can exist as two geometrical isomers: cis and trans. chemguide.co.uksarthaks.com In the cis isomer, the two chloride ligands (and the two L ligands) are adjacent to each other, at a 90° angle. chemguide.co.ukyoutube.com In the trans isomer, the identical ligands are positioned opposite to each other, at a 180° angle. chemguide.co.ukyoutube.com

The existence of these isomers is a direct consequence of the rigid, square planar geometry of Pt(II) complexes. chemguide.co.uksarthaks.com Unlike tetrahedral complexes, where all positions are equivalent, or octahedral complexes, which have more complex isomerism, the planar arrangement allows for distinct spatial arrangements of the ligands. chemguide.co.uk The specific isomer obtained in a synthesis is often directed by the trans effect, where certain ligands can direct incoming substituents to the position trans to themselves. mdpi.com

For Bis(6-aminoquinoline)dichloroplatinum(II), both cis and trans isomers are possible. The cis isomer would have the two chloride ligands and the two 6-aminoquinoline ligands on the same side of the platinum center, while the trans isomer would have them on opposite sides. A study on a fluorescent analog, cis-bis(6-aminoquinoline)dichloroplatinum(II), confirmed its cis-configuration through HPLC analysis of its thiourea (B124793) derivative. nih.gov

The differentiation between cis and trans isomers can be achieved through various spectroscopic techniques. For instance, in far-infrared spectroscopy, cis isomers of [PtCl₂L₂] type complexes typically show two Pt-Cl stretching bands, whereas trans isomers show only one. nih.gov ¹⁹⁵Pt NMR spectroscopy is also a powerful tool, as the chemical shifts for cis and trans isomers are often distinct. mdpi.com

Table 1: Geometrical Isomers of Dichloroplatinum(II) Complexes

| Isomer | Description | Ligand Arrangement |

| cis | Identical ligands are adjacent to each other. | Cl-Pt-Cl angle ≈ 90°, N-Pt-N angle ≈ 90° |

| trans | Identical ligands are opposite to each other. | Cl-Pt-Cl angle = 180°, N-Pt-N angle = 180° |

Influence of Ligand Substitutions and Modifications on Coordination Geometry and Stability

The properties of platinum(II) complexes can be significantly altered by modifying the ligands. The nature of the ligand influences the coordination geometry, stability, and reactivity of the complex. mdpi.comacs.org

The electronic properties of the ligand are also critical. The aromatic quinoline (B57606) system can participate in π-stacking interactions, which can contribute to the stability of the complex in certain environments. The amino group at the 6-position of the quinoline ring is the primary coordination site to the platinum(II) center. Any modification to this group or to the quinoline ring system would directly affect the donor strength of the ligand and, consequently, the stability of the Pt-N bond.

Studies on similar platinum(II) complexes with different amine ligands have shown that the stability of the complex is related to the basicity of the amine. cnr.it Furthermore, the introduction of different substituents on the ligand can tune the electronic and steric properties, thereby affecting the kinetic and thermodynamic stability of the resulting platinum complexes. mdpi.com

The stability of the complex in solution is also influenced by the nature of the leaving groups, in this case, the chloride ions. The rate of ligand exchange and substitution reactions is a key factor in the biological activity of platinum complexes. cnr.itscribd.com

Table 2: Influence of Ligand Properties on Platinum(II) Complex Characteristics

| Ligand Property | Influence on Complex |

| Steric Bulk | Affects coordination geometry, bite angle, and can hinder or facilitate intermolecular interactions. |

| Electronic Effects (σ-donating/π-accepting ability) | Modulates the strength of the metal-ligand bond, influencing thermodynamic stability and redox properties. |

| Substituents on the Ligand | Can be used to fine-tune solubility, lipophilicity, and reactivity of the complex. |

| Leaving Group | The nature of the leaving group (e.g., chloride) affects the kinetics of ligand substitution reactions. |

Solution-Phase Equilibrium and Speciation Studies of Bis(6-aminoquinoline)dichloroplatinum(II)

The behavior of Bis(6-aminoquinoline)dichloroplatinum(II) in solution is crucial for understanding its reactivity. In aqueous solution, platinum(II) complexes can undergo hydrolysis, where the chloride ligands are replaced by water molecules. nih.gov This process is often a prerequisite for the interaction of the complex with biological targets.

The equilibrium of these aquation reactions is dependent on the chloride concentration in the medium. In environments with high chloride concentration, such as the bloodstream, the dichloro species is expected to be predominant. However, inside the cell, where the chloride concentration is significantly lower, the aquated species are more likely to form.

Studies on related platinum(II) complexes have shown that the rate of ligand substitution follows a two-term rate law, indicating both a solvent-assisted and a direct nucleophilic attack pathway. researchgate.net The speciation of platinum complexes in solution can be investigated using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. researchgate.netresearchgate.net

For Bis(6-aminoquinoline)dichloroplatinum(II), the presence of the bulky 6-aminoquinoline ligands may influence the rate and equilibrium of the aquation process compared to simpler ammine complexes like cisplatin (B142131). The stability of the complex in the presence of biological nucleophiles, such as glutathione (B108866), is also an important aspect of its solution chemistry. nih.gov The reaction with glutathione can lead to the deactivation of the platinum complex. nih.gov

The speciation of platinum complexes can be complex, with the potential for the formation of various aquated, hydroxylated, and even polynuclear species depending on the pH, concentration, and temperature of the solution. rsc.org

Table 3: Common Species of a Dichloroplatinum(II) Complex in Aqueous Solution

| Species | Formula | Conditions Favoring Formation |

| Dichloro Complex | [PtCl₂(6-aminoquinoline)₂] | High chloride concentration |

| Monoaqua-monochloro Complex | [PtCl(H₂O)(6-aminoquinoline)₂]⁺ | Low chloride concentration |

| Diaqua Complex | [Pt(H₂O)₂(6-aminoquinoline)₂]²⁺ | Very low chloride concentration |

| Monohydroxo-monochloro Complex | [PtCl(OH)(6-aminoquinoline)₂] | Neutral to basic pH |

Computational and Theoretical Investigations of Bis 6 Aminoquinoline Dichloroplatinum Ii

Quantum Chemical Calculations for Electronic Structure and Molecular Geometries

Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangements of molecules like Bis(6-aminoquinoline)dichloroplatinum(II). These methods, which are based on the principles of quantum mechanics, provide insights into orbital energies, charge distribution, and molecular stability.

For platinum(II) complexes, which typically adopt a square planar geometry, Valence Bond Theory (VBT) and Crystal Field Theory (CFT) offer initial frameworks for understanding their bonding. ncert.nic.in VBT posits that the central platinum ion utilizes its d, s, and p orbitals to form hybrid orbitals that overlap with ligand orbitals. ncert.nic.invedantu.com In a square planar complex such as Bis(6-aminoquinoline)dichloroplatinum(II), a dsp2 hybridization is commonly observed, involving one (n-1)d, one ns, and two np orbitals. ncert.nic.in

More advanced and accurate descriptions are obtained through ab initio and Density Functional Theory (DFT) calculations. These methods solve approximations of the Schrödinger equation to determine the electronic ground state and optimized geometry of the molecule. For instance, a study on platinum dihalides highlighted the significant contribution of platinum's s and d orbitals to bonding, with negligible involvement of p orbitals, supporting the concept of sdn-hybridization. scirp.orgscirp.org

Table 1: Representative Theoretical Geometrical Parameters for a Square Planar Pt(II) Complex

| Parameter | Typical Calculated Value |

| Pt-N Bond Length (Å) | 2.0 - 2.1 |

| Pt-Cl Bond Length (Å) | 2.3 - 2.4 |

| N-Pt-N Bond Angle (°) | ~90 (for cis) / ~180 (for trans) |

| Cl-Pt-Cl Bond Angle (°) | ~90 (for cis) / ~180 (for trans) |

| N-Pt-Cl Bond Angle (°) | ~90 or ~180 |

Note: The values in this table are illustrative and based on general findings for similar Pt(II) complexes. Specific values for Bis(6-aminoquinoline)dichloroplatinum(II) would require dedicated calculations.

Molecular Dynamics Simulations of Complex Behavior in Aqueous and Non-Aqueous Media

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. unical.it By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the interactions and movements of the complex in different solvent environments, such as water or organic solvents.

For a platinum complex like Bis(6-aminoquinoline)dichloroplatinum(II), MD simulations can provide insights into several key aspects:

Solvation: How solvent molecules arrange themselves around the complex and the strength of these interactions. In aqueous solution, water molecules can form hydrogen bonds with the amino groups of the quinoline (B57606) ligands. The "inverse hydration" phenomenon, where an axial water molecule interacts with the platinum center, has been studied for neutral Pt(II) complexes. nih.gov

Intermolecular Interactions: The tendency of the complex to aggregate or interact with other molecules in the solution. Some platinum(II) terpyridine complexes, for example, have been shown to self-assemble into nanoparticles in aqueous solutions. mdpi.com

A study on cisplatin (B142131) and oxaliplatin (B1677828) adducts with DNA demonstrated how MD simulations can reveal differences in conformational dynamics and hydrogen bonding patterns, which are crucial for their biological activity. nih.gov Similarly, MD simulations of Bis(6-aminoquinoline)dichloroplatinum(II) could elucidate its dynamic behavior and potential interactions in a biological context.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction and Reaction Pathway Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. unical.it It is particularly useful for predicting a wide range of properties and for studying chemical reactions.

Spectroscopic Property Prediction:

Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For Bis(6-aminoquinoline)dichloroplatinum(II), TD-DFT calculations could predict the energies and intensities of electronic transitions. These transitions typically involve metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π→π*) transitions within the 6-aminoquinoline (B144246) rings. researchgate.netnih.gov The results of these calculations can be compared with experimental spectra to validate the computational model and aid in the interpretation of the observed spectral features.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. For instance, the Pt-N and Pt-Cl stretching frequencies would be characteristic of the coordination environment. nih.gov

Reaction Pathway Analysis:

DFT can be used to map out the potential energy surface of a chemical reaction, allowing for the determination of transition states and activation energies. acs.org For Bis(6-aminoquinoline)dichloroplatinum(II), this could be applied to study ligand substitution reactions, where one of the chloride or 6-aminoquinoline ligands is replaced by another molecule. This is particularly relevant for understanding the reactivity of the complex. A DFT study on dinuclear platinum(II) complexes, for example, explored the mechanisms of their formation and reactivity with biomolecules. acs.org

Table 2: Predicted Spectroscopic Transitions for a Representative Pt(II)-Quinoline Complex using TD-DFT

| Transition Type | Typical Wavelength Range (nm) | Description |

| Intra-ligand (π→π) | 250 - 350 | Electronic transitions within the quinoline ligands. |

| MLCT (d→π) | 350 - 500 | Charge transfer from platinum d-orbitals to quinoline π* orbitals. |

| LMCT (π→d) | Higher Energy (UV) | Charge transfer from ligand orbitals to platinum d-orbitals. |

Note: This table provides a general illustration. The exact wavelengths are highly dependent on the specific ligand and the solvent environment.

Computational Elucidation of Ligand-Metal Bonding Characteristics and Stability

Understanding the nature of the bond between the platinum atom and its ligands is crucial for predicting the stability and reactivity of Bis(6-aminoquinoline)dichloroplatinum(II). Computational methods provide detailed insights into these bonding characteristics.

The Atoms in Molecules (AIM) theory and the Electron Localization Function (ELF) are topological analyses that can be applied to the electron density obtained from quantum chemical calculations. nih.gov These methods can characterize the nature of chemical bonds, identifying them as covalent, ionic, or having intermediate character. For platinum complexes, the Pt-ligand bonds are typically a mixture of covalent and electrostatic interactions.

The stability of the complex can be assessed by calculating the binding energy between the platinum(II) ion and its ligands. This involves comparing the energy of the complex with the energies of the individual fragments (the platinum ion and the free ligands). A higher binding energy indicates a more stable complex.

Furthermore, computational studies can analyze the trans effect and trans influence of the ligands. The trans effect refers to the labilization of a ligand that is trans to another ligand, while the trans influence is the ground-state weakening of the trans bond. In Bis(6-aminoquinoline)dichloroplatinum(II), the relative trans influence of the 6-aminoquinoline and chloride ligands will affect the substitution reactions at the platinum center. A study on platinum halide complexes used quantum chemical calculations to explore the trans effect of an ammonia (B1221849) ligand. rsc.org

Future Research Directions and Translational Perspectives for Bis 6 Aminoquinoline Dichloroplatinum Ii Analogs

Rational Design Principles for Novel Platinum(II) Complexes with Tuned Biological Specificity

The quest for more effective and less toxic platinum-based anticancer agents has propelled the rational design of novel platinum(II) complexes beyond the classical structures of cisplatin (B142131) and its immediate successors. For analogs of Bis(6-aminoquinoline)dichloroplatinum(II), future design principles are centered on fine-tuning the molecule's properties to achieve greater biological specificity. These strategies often violate the established structure-activity relationships of earlier platinum drugs, aiming for compounds with different reactivity profiles. psu.edu

A primary focus is the modification of the carrier ligand , in this case, the 6-aminoquinoline (B144246) moiety. Introducing different substituents on the aromatic quinoline (B57606) ring can alter the complex's lipophilicity, which in turn influences its cellular uptake and biodistribution. psu.edu The electronic nature of these substituents can also modulate the reactivity of the platinum center. Furthermore, designing hybrid or dual-functional complexes, where the platinum moiety is attached to a carrier with its own biological activity, is a promising approach to overcome systemic toxicity and drug resistance. psu.edu

Another key principle is the variation of the leaving groups . The two chloride ions in Bis(6-aminoquinoline)dichloroplatinum(II) are the labile ligands that are displaced to allow the platinum to bind to its biological targets, primarily DNA. nih.gov Replacing these chlorides with other groups, such as carboxylates, can alter the complex's hydrolysis rate and, consequently, its activation profile. researchgate.net This can lead to complexes that are more stable in the bloodstream and are preferentially activated within the tumor microenvironment.

The development of multinuclear platinum(II) complexes represents another innovative design strategy. psu.edu Linking multiple platinum centers with flexible or rigid bridging ligands can lead to unique DNA binding modes and potentially overcome resistance mechanisms that are effective against mononuclear complexes like cisplatin. psu.edunih.gov

| Design Principle | Specific Approach | Intended Biological Outcome |

| Carrier Ligand Modification | Introduction of various substituents on the quinoline ring. | To modulate lipophilicity and electronic properties for improved cellular uptake and target specificity. psu.edu |

| Leaving Group Variation | Replacement of chloride ligands with alternative leaving groups (e.g., carboxylates). | To alter hydrolysis rates and achieve more selective activation within the tumor microenvironment. researchgate.net |

| Hybrid Complex Formation | Attachment of the platinum moiety to a biologically active carrier molecule. | To create dual-functional agents that can overcome drug resistance and reduce systemic toxicity. psu.edu |

| Multinuclear Complex Design | Linking multiple platinum centers with bridging ligands. | To enable novel DNA binding modes and circumvent resistance mechanisms. psu.edunih.gov |

Strategies for Targeted Delivery and Enhanced Intracellular Accumulation in in vitro Research Models

A significant hurdle for platinum-based drugs is their non-specific distribution, leading to toxic side effects. youtube.com Future research for Bis(6-aminoquinoline)dichloroplatinum(II) analogs will heavily focus on strategies for targeted delivery and enhanced intracellular accumulation in cancer cells, which are being extensively studied in in vitro models.

Nanocarrier-based delivery systems are a major area of investigation. researchgate.netucl.ac.uk Encapsulating platinum complexes within nanoparticles, such as liposomes, polymers, or gold nanoparticles, can shield the drug from premature activation and degradation. researchgate.net These nanocarriers can be further functionalized with targeting ligands like antibodies, peptides, or aptamers that recognize and bind to receptors overexpressed on cancer cells, thereby facilitating selective uptake. youtube.comresearchgate.net

Conjugation to targeting vectors is another promising strategy. This involves attaching the platinum complex to molecules that have a natural affinity for cancer cells. researchgate.net Examples include conjugating the platinum agent to peptides like TAT or hormones like somatostatin, which can enhance cellular uptake in receptor-positive cancer cells. researchgate.net

The development of organelle-targeted platinum complexes is a more recent and sophisticated approach. rsc.org By modifying the platinum complex to specifically accumulate in certain cellular compartments, such as the mitochondria or the nucleus, it is possible to enhance cytotoxicity and potentially overcome drug resistance. rsc.org For instance, positively charged platinum complexes have shown a tendency to accumulate in the mitochondria. rsc.org

| Delivery Strategy | Example | Mechanism of Enhanced Accumulation |

| Nanocarrier Encapsulation | Liposomes, polymers, gold nanoparticles. researchgate.net | Protects the drug from premature activation and can be functionalized for active targeting. researchgate.netucl.ac.uk |

| Targeting Vector Conjugation | Peptides (e.g., TAT), hormones (e.g., somatostatin). researchgate.net | Utilizes receptor-mediated endocytosis for selective entry into cancer cells. youtube.comresearchgate.net |

| Organelle-Specific Targeting | Mitochondria- or nucleus-targeting modifications. rsc.org | Concentrates the drug at its site of action, increasing efficacy and potentially overcoming resistance. rsc.org |

Synergistic Effects of Bis(6-aminoquinoline)dichloroplatinum(II) with Other Investigational Compounds in in vitro Cellular Studies

Combining Bis(6-aminoquinoline)dichloroplatinum(II) with other therapeutic agents is a key strategy to enhance its anticancer activity and to overcome the multifactorial problem of drug resistance. In vitro studies are essential for identifying synergistic combinations and elucidating their mechanisms of action.

A major focus is on combining platinum complexes with inhibitors of DNA repair pathways . Since the primary mechanism of action for many platinum drugs is the formation of DNA adducts that block replication and transcription, cancer cells can become resistant by up-regulating their DNA repair machinery. nih.govnih.gov Co-administration with compounds that inhibit key repair enzymes could therefore potentiate the cytotoxic effects of the platinum agent.

Another promising area is the combination with agents that target different cellular pathways . For example, combining a DNA-damaging agent like a platinum complex with a drug that inhibits a crucial signaling pathway involved in cell proliferation or survival could lead to a synergistic antitumor effect.

Furthermore, exploring combinations with compounds that have novel mechanisms of action is of great interest. This could involve agents that induce different forms of cell death or that modulate the tumor microenvironment to make it more susceptible to the platinum drug. The development of dinuclear platinum(II) complexes, for instance, has shown that these compounds can induce apoptosis through pathways that are distinct from those of cisplatin, suggesting they might be effective in combination with other agents or in cisplatin-resistant cells. nih.gov

| Combination Approach | Rationale | Potential Outcome |

| With DNA Repair Inhibitors | To prevent the removal of platinum-DNA adducts. nih.govnih.gov | Increased cytotoxicity and overcoming of resistance. |

| With Signaling Pathway Inhibitors | To simultaneously attack multiple critical cellular functions. | Synergistic inhibition of cancer cell growth and survival. |

| With Novel Mechanistic Agents | To exploit different cell death pathways and overcome cross-resistance. nih.gov | Enhanced therapeutic window and efficacy against resistant tumors. |

Development of Advanced Analytical and Imaging Methodologies for Real-Time Biomolecular Interaction Studies

Understanding how Bis(6-aminoquinoline)dichloroplatinum(II) and its analogs interact with biological molecules in real-time is crucial for elucidating their mechanisms of action and for the rational design of improved drugs. The development of advanced analytical and imaging techniques is therefore a critical area of future research.

Fluorescence microscopy is a powerful tool, especially for fluorescent analogs like Bis(6-aminoquinoline)dichloroplatinum(II). nih.gov Techniques like time-resolved emission imaging microscopy (TREM) using highly emissive and photostable platinum(II) complexes allow for the non-invasive imaging of live cells. pnas.org This can provide invaluable information on the drug's uptake, subcellular localization, and interaction with its targets. youtube.compnas.org The use of fluorescently tagged platinum drugs is a key strategy in this area. nih.govresearchgate.net

Mass spectrometry-based methods , such as ICP-MS (Inductively Coupled Plasma Mass Spectrometry), are essential for quantifying the cellular uptake of platinum complexes with high sensitivity. nih.gov This technique can determine the amount of platinum that has entered the cell and even its distribution within different cellular fractions. nih.gov

Surface Plasmon Resonance (SPR) is a technology that allows for the real-time, label-free analysis of biomolecular interactions. researchgate.netnih.gov It can be used to study the binding kinetics and affinity of platinum complexes with their biological targets, such as DNA or proteins. nih.gov This information is vital for understanding the mechanism of binding and for structure-activity relationship studies. nih.gov

| Methodology | Application | Information Gained |

| Advanced Fluorescence Microscopy (e.g., TREM) | Real-time imaging of fluorescent platinum complexes in live cells. pnas.org | Drug uptake, subcellular distribution, and target interaction dynamics. youtube.compnas.org |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantification of platinum content in whole cells and subcellular compartments. nih.gov | Precise measurement of drug accumulation and distribution. nih.gov |

| Surface Plasmon Resonance (SPR) | Real-time, label-free analysis of binding between platinum complexes and biomolecules. researchgate.netnih.gov | Kinetic and thermodynamic parameters of drug-target interactions. nih.gov |

Q & A

Basic: What spectroscopic techniques are essential for characterizing Bis(6-aminoquinoline)dichloroplatinum(II), and how should data interpretation be standardized?

Methodological Answer:

Key techniques include nuclear magnetic resonance (NMR) for ligand coordination analysis, X-ray crystallography for structural elucidation, and infrared (IR) spectroscopy to confirm functional groups. Standardization requires:

- Cross-referencing NMR chemical shifts with known platinum(II) complexes to identify coordination geometry .

- Using crystallographic data (e.g., bond lengths/angles) to validate stereochemistry, ensuring comparisons are made against databases like the Cambridge Structural Database .

- Calibrating instruments with control compounds (e.g., cisplatin analogs) to reduce inter-lab variability .

Basic: What synthetic protocols yield high-purity Bis(6-aminoquinoline)dichloroplatinum(II), and what purity thresholds are critical for biological studies?

Methodological Answer:

Optimal synthesis involves refluxing K₂PtCl₄ with 6-aminoquinoline in a 1:2 molar ratio in dimethylformamide (DMF) under nitrogen. Critical steps:

- Purity (>95% by HPLC) is essential to avoid confounding biological results; use silica gel chromatography with methanol:chloroform (1:9) for purification .

- Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals to prevent over-reduction of platinum centers .

- Validate purity using elemental analysis and mass spectrometry, with discrepancies >2% requiring re-synthesis .

Advanced: How can researchers resolve contradictions in reported cytotoxicity mechanisms of Bis(6-aminoquinoline)dichloroplatinum(II) across different cancer cell lines?

Methodological Answer:

Address discrepancies through:

- Dose-response normalization: Express IC₅₀ values relative to intracellular platinum uptake (measured via ICP-MS) to control for variable drug internalization .

- Transcriptomic profiling: Use RNA sequencing to identify cell-line-specific pathways (e.g., NRF2-mediated oxidative stress response) that modulate drug efficacy .

- Comparative controls: Include cisplatin in parallel assays to differentiate general platinum toxicity from ligand-specific effects .

Advanced: What experimental designs are optimal for studying ligand substitution kinetics of Bis(6-aminoquinoline)dichloroplatinum(II) in biological matrices?

Methodological Answer:

Employ stopped-flow spectrophotometry under pseudo-first-order conditions:

- Prepare aqueous solutions with excess competing ligands (e.g., glutathione, chloride) to simulate cytoplasmic environments .

- Monitor absorbance changes at 350 nm (λ_max for Pt-Cl bond cleavage) over 0.1–100-second timescales .

- Fit data to a two-term exponential model to separate rate constants for mono- and di-ligand displacement .

Advanced: How should stability studies be designed to assess Bis(6-aminoquinoline)dichloroplatinum(II) degradation in serum-containing media?

Methodological Answer:

- Accelerated degradation: Incubate the compound in fetal bovine serum (FBS) at 37°C for 24–72 hours, sampling hourly for HPLC analysis .

- Identify degradation products: Use high-resolution mass spectrometry (HRMS) to detect hydrolyzed species (e.g., [Pt(6-aminoquinoline)(H₂O)₂]²⁺) .

- Quantify active species: Compare pre- and post-incubation cytotoxicity in A549 cells to correlate stability with bioactivity retention .

Basic: What computational approaches predict the solubility of Bis(6-aminoquinoline)dichloroplatinum(II) in polar solvents?

Methodological Answer:

- COSMO-RS simulations: Calculate σ-profiles for the compound and solvents (e.g., DMSO, water) to estimate activity coefficients .

- Validation: Compare predictions with experimental shake-flask solubility measurements at 25°C, adjusting for ionic strength via Debye-Hückel corrections .

- Solvent selection: Prioritize solvents with Hansen solubility parameters (δD, δP, δH) within ±2 MPa¹/² of the compound’s calculated values .

Advanced: How can conflicting data on DNA binding modes of Bis(6-aminoquinoline)dichloroplatinum(II) be reconciled?

Methodological Answer:

- Competitive binding assays: Use ethidium bromide displacement assays with plasmid DNA to quantify intercalation vs. covalent adduct formation .

- Circular dichroism (CD): Compare spectra with cisplatin-DNA adducts to identify ligand-specific distortions (e.g., changes in B-DNA helicity) .

- Molecular docking: Perform flexible ligand simulations using AutoDock Vina to model quinoline-DNA stacking interactions, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.